molecular formula C20H30O2 B108295 3-Hydroxyretinol CAS No. 6890-93-3

3-Hydroxyretinol

Cat. No.: B108295
CAS No.: 6890-93-3
M. Wt: 302.5 g/mol
InChI Key: OBODKGDXEIUEIH-DAWLFQHYSA-N
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Description

3-Hydroxyretinol is a derivative of vitamin A, specifically a hydroxylated form of retinol. It is a retinoid that consists of all-trans-retinol having a hydroxy substituent at position 3 on the cyclohexenyl ring. This compound is known for its role in visual pigment chromophore biogenesis and has been identified in various insect species as a visual pigment chromophore .

Mechanism of Action

Target of Action

3-Hydroxyretinol, a derivative of Vitamin A, primarily targets the photoreceptor cells in the eyes . It plays a crucial role in the visual system, particularly in the light-dependent metabolic pathway of the eye .

Mode of Action

The mode of action of this compound involves both the oxidation of all-trans this compound to all-trans 3-hydroxyretinal and the light-dependent isomerization of all-trans 3-hydroxyretinal to 11-cis isomer . This process takes place in the tissues of the distal layer of the eyes .

Biochemical Pathways

The biochemical pathway of this compound is light-dependent. In the presence of light, all-trans this compound is oxidized to all-trans 3-hydroxyretinal. Subsequently, the all-trans 3-hydroxyretinal undergoes isomerization to 11-cis isomer . This pathway is crucial for the normal functioning of the visual system.

Pharmacokinetics

It is known that the compound is involved in the visual cycle, indicating its presence and metabolism in the eye tissues .

Result of Action

The action of this compound results in the formation of 11-cis 3-hydroxyretinal, which is essential for the normal functioning of the visual system . It is also suggested to have anticarcinogenic effects, as indicated by a study on benzo[a]pyrene-induced forestomach tumour model in female Swiss mice .

Action Environment

The action of this compound is influenced by environmental factors, particularly light. The oxidation and isomerization processes that this compound undergoes are light-dependent . Therefore, the efficacy and stability of this compound are likely to be influenced by the light conditions in the environment.

Biochemical Analysis

Biochemical Properties

3-Hydroxyretinol interacts with various enzymes and proteins in biochemical reactions . It is involved in the oxidation process, converting from all-trans this compound to all-trans 3-hydroxyretinal . This process is light-dependent and occurs in the tissues of the distal layer of the eyes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to have anticarcinogenic effects, particularly in the context of benzo[a]pyrene-induced forestomach tumors in female Swiss mice . It influences cell function by inhibiting tumor growth and reducing tumor incidence .

Molecular Mechanism

The molecular mechanism of this compound involves both the oxidation of all-trans this compound to all-trans 3-hydroxyretinal and the light-dependent isomerization of all-trans 3-hydroxyretinal to 11-cis isomer . These processes occur in the tissues of the distal layer of the eyes .

Temporal Effects in Laboratory Settings

It is known that the oxidation and isomerization processes involving this compound are light-dependent .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . In a study involving female Swiss mice, it was found that groups supplemented with this compound showed the best results in inhibiting tumor growth and had low tumor incidence compared with the control group .

Metabolic Pathways

This compound is involved in the metabolic pathway that includes the oxidation of all-trans this compound to all-trans 3-hydroxyretinal and the light-dependent isomerization of all-trans 3-hydroxyretinal to 11-cis isomer .

Transport and Distribution

It is known that the oxidation and isomerization processes involving this compound occur in the tissues of the distal layer of the eyes .

Subcellular Localization

It is involved in the visual pigment rhodopsin, which is located in the photoreceptor cells of the retina

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyretinol can be achieved through the chemical modification of retinol. One method involves the hydroxylation of all-trans-retinol using specific oxidizing agents. For instance, the oxidation of all-trans-retinol to all-trans-3-hydroxyretinol can be carried out using reagents such as osmium tetroxide followed by reduction with sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms capable of converting retinol to this compound. This method leverages the metabolic pathways of microorganisms to achieve the desired hydroxylation .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyretinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Osmium tetroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various alkyl halides, acyl chlorides.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydroxyl group at position 3, which imparts distinct chemical properties and biological functions. This hydroxyl group makes the molecule more polar and allows it to participate in specific biochemical pathways, such as the formation of visual pigments in insects .

Properties

IUPAC Name

4-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-11,18,21-22H,12-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBODKGDXEIUEIH-DAWLFQHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316912
Record name Retin-3,15-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6890-93-3
Record name Retin-3,15-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6890-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyretinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retin-3,15-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYRETINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F06X5YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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